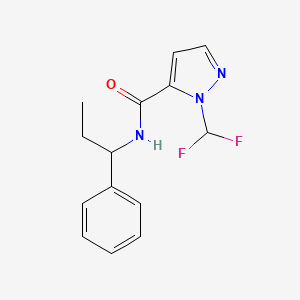
(2E)-3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1-(4-iodophenyl)prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-1-(4-IODOPHENYL)-2-PROPEN-1-ONE is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-1-(4-IODOPHENYL)-2-PROPEN-1-ONE typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate 1,3-diketone.
Alkylation: The pyrazole ring is then alkylated with ethyl and methyl groups.
Coupling with iodobenzene: The final step involves coupling the pyrazole derivative with 4-iodobenzaldehyde under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for such compounds often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
化学反応の分析
Types of Reactions
(E)-3-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-1-(4-IODOPHENYL)-2-PROPEN-1-ONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The iodo group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, (E)-3-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-1-(4-IODOPHENYL)-2-PROPEN-1-ONE is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound may be used to study the effects of pyrazole derivatives on various biological pathways.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry
In industry, this compound might be used in the development of new materials or as a precursor for other chemical products.
作用機序
The mechanism of action of (E)-3-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-1-(4-IODOPHENYL)-2-PROPEN-1-ONE would depend on its specific biological target. Generally, pyrazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
- (E)-3-(1-METHYL-3-PHENYL-1H-PYRAZOL-4-YL)-1-(4-IODOPHENYL)-2-PROPEN-1-ONE
- (E)-3-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-1-(4-BROMOPHENYL)-2-PROPEN-1-ONE
Uniqueness
(E)-3-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-1-(4-IODOPHENYL)-2-PROPEN-1-ONE is unique due to its specific substitution pattern, which can influence its reactivity and biological activity compared to other similar compounds.
特性
分子式 |
C15H15IN2O |
|---|---|
分子量 |
366.20 g/mol |
IUPAC名 |
(E)-3-(1-ethyl-3-methylpyrazol-4-yl)-1-(4-iodophenyl)prop-2-en-1-one |
InChI |
InChI=1S/C15H15IN2O/c1-3-18-10-13(11(2)17-18)6-9-15(19)12-4-7-14(16)8-5-12/h4-10H,3H2,1-2H3/b9-6+ |
InChIキー |
UJVJREHULXEAHU-RMKNXTFCSA-N |
異性体SMILES |
CCN1C=C(C(=N1)C)/C=C/C(=O)C2=CC=C(C=C2)I |
正規SMILES |
CCN1C=C(C(=N1)C)C=CC(=O)C2=CC=C(C=C2)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{5-[(4-ethoxyphenoxy)methyl]furan-2-yl}[5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B10944597.png)
![3-chloro-N-(3-methoxypropyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10944603.png)
![N-[4-(furan-2-yl)butan-2-yl]-N-methyl-5-(naphthalen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10944604.png)

![3-{[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]amino}-6-(difluoromethyl)-4-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B10944624.png)
![5-(Thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B10944625.png)
![N-(2-cyanophenyl)-2-[3-cyclopropyl-5-(difluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B10944629.png)
![(2Z)-1-cyclopropyl-3-{5-[(3,5-dimethylphenoxy)methyl]furan-2-yl}prop-2-en-1-one](/img/structure/B10944634.png)

![3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B10944652.png)
![Methyl 7-(furan-2-yl)pyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B10944662.png)
![(5Z)-5-[(5-bromothiophen-2-yl)methylidene]-3-ethyl-2-thioxoimidazolidin-4-one](/img/structure/B10944665.png)
![N-{2-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]ethyl}-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B10944666.png)
![2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-N'-[(E)-pyridin-4-ylmethylidene]acetohydrazide](/img/structure/B10944667.png)
